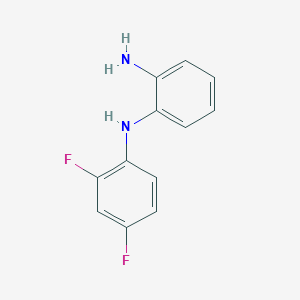

1-N-(2,4-difluorophenyl)benzene-1,2-diamine

Descripción

1-N-(2,4-Difluorophenyl)benzene-1,2-diamine is an aromatic diamine compound characterized by the presence of two fluorine atoms on the phenyl ring

Propiedades

IUPAC Name |

2-N-(2,4-difluorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBSSHMFWJXZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-N-(2,4-Difluorophenyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with aniline, followed by reduction of the nitro group to an amine. The reaction typically proceeds under mild conditions using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation is often employed for the reduction step to ensure high efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-N-(2,4-Difluorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents such as bromine or chlorinating agents like thionyl chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antitumor Activity

Research indicates that compounds similar to 1-N-(2,4-difluorophenyl)benzene-1,2-diamine exhibit significant antimicrobial and antitumor properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies have shown that specific substitutions on the phenyl ring can enhance biological activity, with halogenated derivatives often demonstrating improved efficacy compared to non-halogenated counterparts .

Case Study : A study published in Nature examined the antiproliferative effects of synthesized derivatives on human cancer cell lines. The results indicated that compounds with specific halogen substitutions exhibited varying levels of cytotoxicity, suggesting that the structural modifications significantly influence their therapeutic potential .

Materials Science

Synthesis of Advanced Materials

The compound serves as a precursor for synthesizing advanced materials, particularly in the development of organic semiconductors and conductive polymers. Its amine groups allow for further functionalization, making it a versatile building block in organic synthesis. Researchers are exploring its use in creating novel materials for electronic applications due to its favorable electronic properties .

Table 1: Comparison of Structural Variants and Their Applications

| Compound Name | Structural Features | Applications |

|---|---|---|

| 1-N-(2,4-difluorophenyl)benzene-1,2-diamine | Two amino groups; difluorophenyl substitution | Antimicrobial agents; organic semiconductors |

| N,N'-bis(2-fluorobenzyl)benzene-1,2-diamine | Fluorinated derivative | Potential drug intermediates |

| 1-N-(2-chlorophenyl)benzene-1,2-diamine | Chlorinated variant | Antitumor activity |

Environmental Monitoring

Chemical Sensors Development

The unique structure of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine makes it suitable for developing chemical sensors capable of detecting specific ions or molecules in environmental samples. Research has demonstrated its potential in creating fluorescence-quenching chemosensors for selective detection of heavy metals such as lead and mercury . This application is crucial for environmental monitoring and ensuring safe drinking water standards.

Case Study : A recent study highlighted the use of benzene-1,2-diamine derivatives in constructing sensors that selectively bind to metal ions. The findings showed that these sensors could effectively detect trace amounts of toxic metals in water samples, underscoring their practical application in environmental safety .

Mecanismo De Acción

The mechanism by which

Actividad Biológica

1-N-(2,4-difluorophenyl)benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-N-(2,4-difluorophenyl)benzene-1,2-diamine features a difluorophenyl group attached to a benzene ring with two amino groups at the 1 and 2 positions. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine has been investigated in various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed potent antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy .

Anticancer Activity

1-N-(2,4-difluorophenyl)benzene-1,2-diamine has also shown promise in cancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

A comparative analysis of similar compounds has shown that those with halogen substitutions often exhibit enhanced anticancer activity due to increased reactivity towards cellular targets .

The mechanisms through which 1-N-(2,4-difluorophenyl)benzene-1,2-diamine exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound has been observed to inhibit key enzymes involved in cancer cell metabolism, leading to reduced survival rates of tumor cells.

- DNA Interaction: Studies suggest that this compound can intercalate into DNA strands, disrupting replication processes and promoting apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production: Increased ROS levels have been linked to the compound's ability to induce oxidative stress in microbial cells, contributing to its antimicrobial properties .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine:

-

Study on Antimicrobial Efficacy:

- Objective: Evaluate antibacterial activity against resistant strains.

- Method: Disk diffusion assay.

- Results: Showed significant inhibition zones against E. coli and S. aureus compared to control antibiotics like ciprofloxacin.

- Anticancer Activity Assessment:

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Values |

|---|---|---|---|

| 1-N-(2,4-Difluorophenyl)benzene-1,2-diamine | Antibacterial | E. coli, S. aureus | 15 µg/mL |

| 1-N-(3-fluorophenyl)benzene-1,2-diamine | Anticancer | MCF-7 | 25 µM |

| 1-N-(4-chlorophenyl)benzene-1,2-diamine | Antimicrobial | Pseudomonas aeruginosa | 20 µg/mL |

| 1-N-(3-bromophenyl)benzene-1,2-diamine | Anticancer | HepG-2 | 30 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-N-(2,4-difluorophenyl)benzene-1,2-diamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, benzene-1,2-diamine derivatives are often functionalized using fluorinated aryl halides under palladium-catalyzed coupling conditions. Electrochemical oxidative coupling (e.g., P–N bond formation) in flow reactors has also been employed for related derivatives, offering high efficiency under mild conditions . Purification typically involves column chromatography, followed by recrystallization to isolate the product.

Q. How should researchers characterize the crystalline structure of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring proper treatment of fluorine substituents, which may exhibit positional disorder. For example, in analogous compounds like N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, occupancy refinement was critical for resolving disordered fluorine atoms . Mercury software aids in visualizing and comparing structural features, such as hydrogen-bonding networks or π-stacking interactions .

Q. What spectroscopic methods are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine atoms).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight.

- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹).

- Elemental Analysis : Validates stoichiometry, particularly for fluorine content.

Advanced Research Questions

Q. How can electrochemical methods be optimized for introducing phosphorus-containing groups to benzene-1,2-diamine derivatives?

- Methodological Answer : Flow electrosynthesis enables efficient P–N coupling under mild conditions. For example, benzene-1,2-diamine reacts with phosphinic acid in a flow reactor with a carbon anode (constant current: 10 mA/cm², electrolyte: 0.1 M TBAB in MeCN). Optimization involves adjusting flow rates (e.g., 0.5 mL/min) and reaction time (30–60 min) to favor mono- or di-substitution . Post-reaction, monitor intermediates via LC-MS and isolate products using preparative HPLC.

Q. What strategies resolve contradictions in crystallographic data when fluorine substituents cause disorder?

- Methodological Answer :

- Occupancy Refinement : Use SHELXL to model partial occupancies for disordered fluorine atoms. For example, in N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, occupancies of 0.57(2) and 0.43(2) were assigned to resolve disorder .

- Twinned Data Refinement : Apply twin-law matrices in SHELXL for non-merohedral twinning, common in fluorinated systems.

- Complementary Techniques : Pair SC-XRD with solid-state NMR (¹⁹F MAS NMR) to validate fluorine environments .

Q. How does the electronic effect of fluorine substituents influence the catalytic activity of metal complexes derived from this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances Lewis acidity at metal centers. For example, in a Ni-II complex with a redox-active benzene-1,2-diamine ligand, fluorine substituents stabilize high oxidation states, enabling catalytic alcohol oxidation. Mechanistic studies (EPR, DFT calculations) reveal ligand-centered redox processes, where fluorine lowers the energy barrier for ligand-to-metal charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.